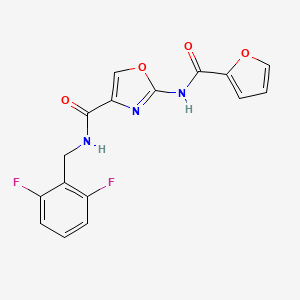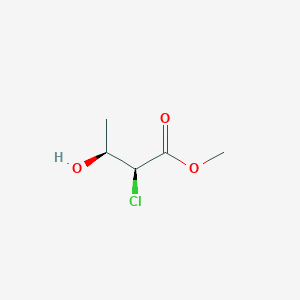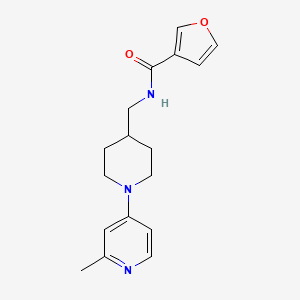
N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide, commonly known as DFOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a synthetic compound that was first synthesized in the laboratory and has since been studied for its unique properties.
Mecanismo De Acción
The mechanism of action of DFOC involves the inhibition of certain enzymes that are essential for cell growth and division. Specifically, DFOC inhibits the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that DFOC has a variety of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and certain microbes, DFOC has also been shown to have anti-inflammatory effects. It has been suggested that these anti-inflammatory effects may be due to the inhibition of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DFOC in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of inhibiting specific enzymes on various cellular processes. However, one limitation of using DFOC is that it may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving DFOC. One area of interest is in the development of new cancer treatments that target the enzyme dihydroorotate dehydrogenase. Another area of interest is in the development of new antimicrobial agents that are effective against a broader range of bacterial and fungal strains. Additionally, further research is needed to fully understand the biochemical and physiological effects of DFOC, as well as its potential for use in other areas of scientific research.
Métodos De Síntesis
The synthesis of DFOC involves a multi-step process that requires careful attention to detail. The starting material for the synthesis is 2,6-difluorobenzylamine, which is reacted with furan-2-carboxylic acid to form an intermediate product. This intermediate is then reacted with oxalyl chloride and then with 2-aminooxazole to form the final product, DFOC.
Aplicaciones Científicas De Investigación
DFOC has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is in the field of cancer treatment. Studies have shown that DFOC has the ability to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell growth and division. DFOC has also been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O4/c17-10-3-1-4-11(18)9(10)7-19-14(22)12-8-25-16(20-12)21-15(23)13-5-2-6-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBFWRCUXHTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)

![N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2846919.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2846922.png)
![2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846923.png)

![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)



![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)
